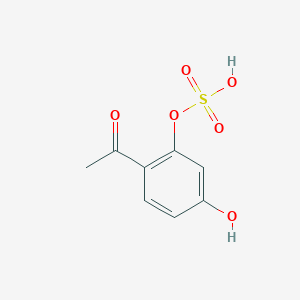
2,4-Dihydroxyacetophenone 5-sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2, 4-Dihydroxyacetophenone 5-sulfate belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. 2, 4-Dihydroxyacetophenone 5-sulfate is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). Within the cell, 2, 4-dihydroxyacetophenone 5-sulfate is primarily located in the cytoplasm.
2-O-sulfate-4-hydroxyacetophenone is an acetophenone substituted by a sulfooxy group at position 2 and by a hydroxy group at position 4. It has a role as a mouse metabolite. It is a member of acetophenones, an aryl sulfate and a member of phenols.
Aplicaciones Científicas De Investigación
Green Synthesis Methodology
2,4-Dihydroxyacetophenone, a derivative of resorcinol, is utilized in environmentally friendly synthesis processes. For instance, Yadav and Joshi (2002) described a green synthesis route for producing 2,4-dihydroxyacetophenone from resorcinol and acetic acid using solid acid catalysts, aligning with the principles of green chemistry (Yadav & Joshi, 2002).
Photodegradation of Pollutants
Jaafarzadeh et al. (2018) explored the use of a hybrid process combining electrooxidation and Oxone, demonstrating how compounds like 2,4-Dihydroxyacetophenone could potentially be involved in the removal of pollutants like 2,4-Dichlorophenoxyacetic acid from aquatic environments (Jaafarzadeh et al., 2018).
Metabolism in Human Body
Ding et al. (2012) identified various metabolites of paeonol in human urine, including 2,4-dihydroxyacetophenone-5-O-sulfate, highlighting the role of compounds like 2,4-Dihydroxyacetophenone in human metabolism (Ding et al., 2012).
Pharmaceutical Research
Bobik et al. (1977) investigated 2,4-Dihydroxyacetophenone's role as an inhibitor in hepatic microsomal activities, suggesting its potential in pharmacological applications (Bobik et al., 1977).
Environmental Chemistry and Water Treatment
Anipsitakis et al. (2006) discussed the sulfate radical pathway involving compounds like 2,4-Dihydroxyacetophenone for the degradation of phenolic compounds in water, indicating its relevance in environmental chemistry and water treatment (Anipsitakis et al., 2006).
Analytical Chemistry Applications
Wenzel et al. (2006) utilized 2,5-Dihydroxyacetophenone as a matrix for sensitive mass spectrometric analysis of proteins, demonstrating its application in analytical chemistry (Wenzel et al., 2006).
Propiedades
Nombre del producto |
2,4-Dihydroxyacetophenone 5-sulfate |
|---|---|
Fórmula molecular |
C8H8O6S |
Peso molecular |
232.21 g/mol |
Nombre IUPAC |
(2-acetyl-5-hydroxyphenyl) hydrogen sulfate |
InChI |
InChI=1S/C8H8O6S/c1-5(9)7-3-2-6(10)4-8(7)14-15(11,12)13/h2-4,10H,1H3,(H,11,12,13) |
Clave InChI |
COXWPCPYWFBNJH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1)O)OS(=O)(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



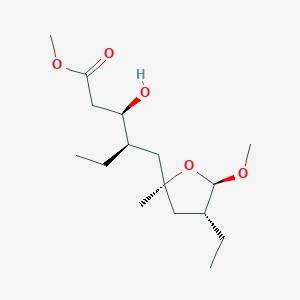
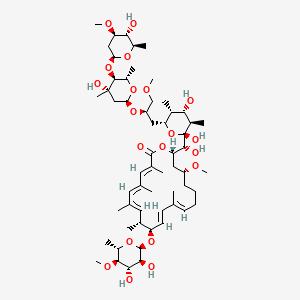
![(1R,2R,8aS)-1-[(E)-6-[(1S)-2,2-dimethyl-6-methylidenecyclohexyl]-4-methylhex-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol](/img/structure/B1247198.png)

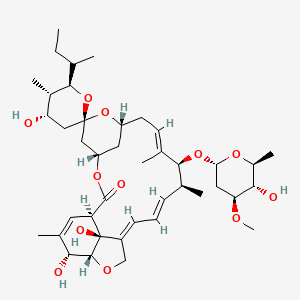
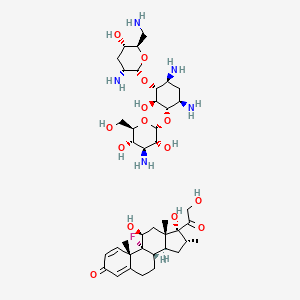
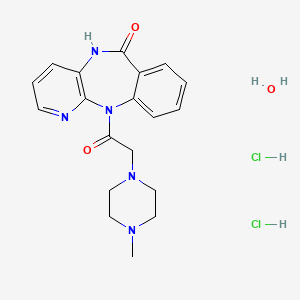
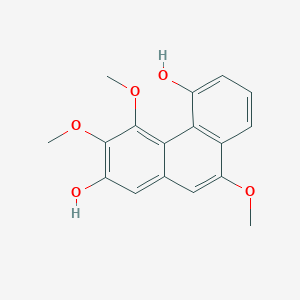
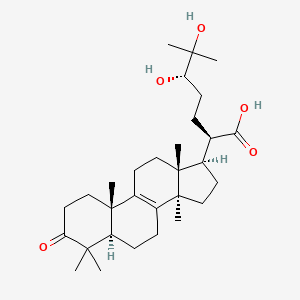

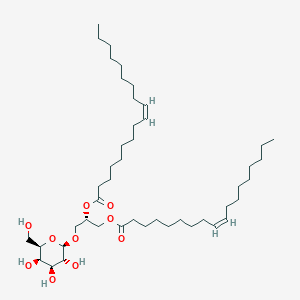
![(5Z)-3-methyl-5-[4-[(2S)-2-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]pyrrolidin-1-yl]butylidene]furan-2-one](/img/structure/B1247214.png)

